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Compound of Interest

Compound Name: Methyl 5-fluoro-2-formylbenzoate
CAS No.: 1194374-71-4
Cat. No.: B2943746
Get Quote
. J

CAS: 1194374-71-4 | Formula: CsH7FO3 | MW: 182.15 g/mol [1]

Executive Summary

Methyl 5-fluoro-2-formylbenzoate is a high-value "ortho-linchpin" scaffold used primarily in
the synthesis of fused nitrogen heterocycles, specifically phthalazinones and isoindolinones. Its
structural uniqueness lies in the ortho disposition of a reactive aldehyde (electrophile) and a
methyl ester (electrophile), combined with a fluorine atom at the C5 position.

This configuration makes it a critical building block for fluorinated PARP (Poly ADP-ribose
polymerase) inhibitor analogs.[1] Unlike the standard unsubstituted phthalazinone core found in
first-generation inhibitors (e.g., Olaparib), the 5-fluoro substitution provides a handle for
modulating metabolic stability, lipophilicity, and binding affinity in next-generation drug
candidates.

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is governed by three distinct electronic vectors:
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e The Ortho-Effect (C1 & C2): The proximity of the formyl group (C2) and the methyl ester (C1)
creates a "trap” for binucleophiles.[1] The aldehyde is significantly more electrophilic than the
ester, dictating the regioselectivity of initial nucleophilic attacks.

e The 5-Fluoro Substituent:
o Position relative to Aldehyde: Para.
o Position relative to Ester: Meta.

o Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I),
activating the aldehyde carbon towards nucleophilic attack. Furthermore, being para to the
aldehyde, the C5-F bond is moderately activated for Nucleophilic Aromatic Substitution
(SNAr), allowing for late-stage diversification.

e The Aldehyde (Formyl) Group: Acts as the primary "anchor" point.[1] It is susceptible to
condensation, reduction, and olefination (Wittig/HWE) reactions.[1]

Reactivity Heatmap
Key

Functional Group Primary Reactivity ) Activation Level
Transformation

Aldehyde (C2) Condensation / Hydrazone/Imine High (Activated by
ehyde
y Reduction formation para-F)

. L Moderate (Requires
Methyl Ester (C1) Acyl Substitution Cyclization to Lactam o
proximity effect)

_ Low-Moderate
) ) Introduction of )
Fluorine (C5) SNAr Displacement ] ) (Requires strong
aminesf/thiols )
nucleophiles)

Primary Workflow: Synthesis of 7-
Fluorophthalazinones

The most industrially relevant application of this scaffold is the synthesis of 7-fluorophthalazin-
1(2H)-one. This bicyclic system mimics the pharmacophore of several DNA damage repair
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inhibitors.

Mechanism of Action

The reaction proceeds via a cascade sequence:

» Condensation: Hydrazine attacks the highly reactive aldehyde to form a hydrazone
intermediate.

e Cyclization: The distal nitrogen of the hydrazone attacks the methyl ester.

o Elimination: Methanol is eliminated, driving the equilibrium toward the thermodynamically
stable, aromatic phthalazinone core.

Experimental Protocol: Synthesis of 7-Fluorophthalazin-
1(2H)-one

This protocol is a self-validating system; the product precipitates from the reaction mixture,
simplifying purification.

Reagents:

e Methyl 5-fluoro-2-formylbenzoate (1.0 eq)[1]

e Hydrazine hydrate (64% or 80% aq.[1] solution, 1.2 — 1.5 eq)

o Ethanol (Absolute, 10 volumes) or Acetic Acid (for faster kinetics)[1]
Step-by-Step Methodology:

e Dissolution: Charge a round-bottom flask with Methyl 5-fluoro-2-formylbenzoate (10 mmol,
1.82 g) and Ethanol (20 mL). Stir until fully dissolved.

» Addition: Add Hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature.
Observation: A slight exotherm and color change (yellowing) indicates hydrazone formation.

[1]
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o Reflux: Heat the mixture to reflux (78°C) for 2—4 hours. Monitor via TLC (System: 50%
EtOAc/Hexanes).

o Checkpoint: The aldehyde spot (Rf ~0.[1]6) should disappear. A new, lower Rf fluorescent
spot (Phthalazinone) will appear.[1]

o Work-up: Cool the reaction mixture to 0°C. The product, 7-fluorophthalazin-1(2H)-one, will
precipitate as a white to off-white solid.[1]

« |solation: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Dry under
vacuum.[1]

o Expected Yield: 85-95%.[1][2]

o Validation:1H NMR will show the disappearance of the methyl ester singlet (~3.9 ppm) and
the aldehyde proton (~10.2 ppm), replaced by a broad NH singlet (~12.5 ppm) and
aromatic signals shifted by the bicyclic fusion.

Secondary Workflow: Reductive Amination &
Isoindolinones

This pathway accesses isoindolinones (gamma-lactams), a core structure in antipsychotics and
anxiolytics.[1]

Pathway Logic

Unlike hydrazine, primary amines cannot bridge the two carbonyls directly to form a 6-
membered ring. Instead, they form a 5-membered lactam after reduction.[1]

¢ Imine Formation: Amine condenses with Aldehyde.[1]
e Reduction: The imine is reduced to a secondary amine.

e Lactamization: The secondary amine attacks the pendant ester, closing the ring to form the
isoindolinone.

Experimental Protocol: One-Pot Reductive Cyclization
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Reagents:

Methyl 5-fluoro-2-formylbenzoate (1.0 eq)[1]

Primary Amine (e.g., Benzylamine, 1.1 eq)[1]

Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]

Dichloromethane (DCM) or DCE.[1]
Methodology:

e Mix the benzoate and amine in DCM. Stir for 1 hour to pre-form the imine (monitor by
disappearance of aldehyde).

e Add STAB in one portion.[1] Stir at RT for 4-12 hours.

» Note: If spontaneous lactamization does not occur (steric hindrance), reflux in Toluene or add
a base (K2CO:s) after the reduction step to force ring closure.[1]

Visualizing the Divergent Synthesis

The following diagram illustrates the "Linchpin" strategy, showing how the choice of reagent
dictates the heterocyclic outcome.

Cyclization
Reagent: Hydrazine Hydrate (-MeOH) [ 7-Fluorophthalazin-1(2H)-one
i (EtOH’ Ref|UX) V
Condensation
Reduction then
Reagent: Primary Amine + [H] Lactamization > 5—Fluoroisoindolin-1-one
(Reductive Amination) (CNS Active Scaffold)

Reagent: Phosphonate C-C Bond Formation > Stilbene Derivative
(HWE Reaction) (Chain Extension)

Methyl 5-fluoro-2-formylbenzoate
(CAS 1194374-71-4)

Imine Formation

Olefinations
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Caption: Divergent synthetic pathways from the Methyl 5-fluoro-2-formylbenzoate scaffold.[1]
Blue indicates the starting material; Green indicates stable heterocyclic cores.

Advanced Reactivity: Nucleophilic Aromatic
Substitution (SNAr)[1][4]

While the ester and aldehyde are the primary reactive sites, the 5-fluoro position offers a site
for late-stage diversification.

e Mechanism: The formyl group at C2 is a strong electron-withdrawing group (EWG).[1] The
Fluorine at C5 is para to this EWG.

» Feasibility: Moderate.[1] While not as activated as a fluoro-nitrobenzene, the 5-fluoro-2-
formyl system can undergo SNAr with strong nucleophiles (e.g., thiols, piperazines) in polar
aprotic solvents (DMSO, DMF) at elevated temperatures (80-120°C).[1]

o Strategic Note: It is often superior to perform SNAr before cyclization if the nucleophile is
sensitive to hydrazine, or after cyclization on the phthalazinone core if the nucleophile is
bulky.

Reactivity Comparison Table

Reaction Type Reagent Product Class Critical Condition

Reflux in EtOH;
Cyclocondensation Hydrazine Hydrate Phthalazinone spontaneous
precipitation.[1]

Requires reduction of
Reductive Cyclization R-NHz / NaBH(OACc)s Isoindolinone imine prior to

cyclization.[1]

NaH or LIHMDS base

Triethyl
HWE Olefination Y Cinnamate Ester required; Aldehyde
phosphonoacetate )
selective.[1]
) 5-Morpholino- Heat (100°C) in DMF;
SNAr Morpholine / K2COs o
benzaldehyde F is displaced.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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